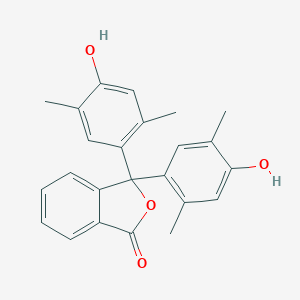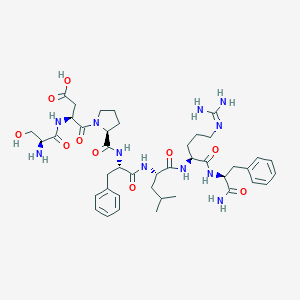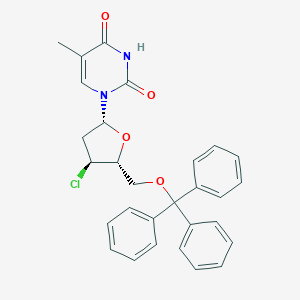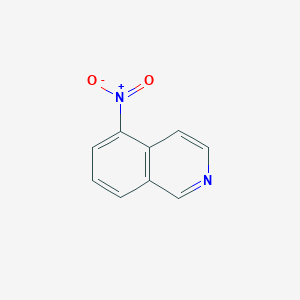![molecular formula C10H25N3O4Si B018096 2-[3-(Triethoxysilyl)propyl]hydrazine-1-carboxamide CAS No. 106868-88-6](/img/structure/B18096.png)
2-[3-(Triethoxysilyl)propyl]hydrazine-1-carboxamide
Overview
Description
Synthesis Analysis
The compound was prepared through the reaction of triethoxy(3‐isocyanato- propyl)silane (1.237 g, 5 mmol) and nicotinic acid hydrazide (685 mg, 5 mmol) .Chemical Reactions Analysis
The compound has been used in the synthesis of diverse pyranopyrazoles through a one‐pot four‐component condensation reaction of ethyl acetoacetate, hydrazine hydrate, aromatic aldehydes, and malononitrile or ethyl cyano‐acetate .Scientific Research Applications
Surface Modification of Metal Oxide Nanoparticles
This compound has been extensively used as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces . The introduction of amine (NH2) enhances their dispersibility and anti-bacterial property .
Electrochemical Sensors
The modified MONPs have direct applications in electrochemical sensors . The compound provides a linkage for numerous organic, inorganic, or biochemical attachments that are essential to these sensors .
Catalysts
The compound is also used in catalysts . The APTES-MONPs can be used in catalyst immobilization .
Pickering Emulsions
Pickering emulsions, which are emulsions stabilized by solid particles, can also benefit from the use of this compound .
Drug Delivery
The compound can be used in drug delivery systems . The APTES modification provides a linkage for numerous organic, inorganic, or biochemical attachments that are essential to drug delivery .
Contaminants Removal
The compound can be used for contaminants removal . The APTES modification provides a linkage for numerous organic, inorganic, or biochemical attachments that are essential to contaminants removal .
Medical Imaging
The compound can be used in medical imaging . The APTES modification provides a linkage for numerous organic, inorganic, or biochemical attachments that are essential to medical imaging .
Urea Oxidation Electrolysis
The compound can be used in urea oxidation electrolysis . Through crystal lattice hybridization, it was found in the nanointerface of Ni/Co nanorod bundle structure could optimize the high valence state of Ni species and improved urea oxidation kinetics .
properties
IUPAC Name |
(3-triethoxysilylpropylamino)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25N3O4Si/c1-4-15-18(16-5-2,17-6-3)9-7-8-12-13-10(11)14/h12H,4-9H2,1-3H3,(H3,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXYCKYZVXPGCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNNC(=O)N)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25N3O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595037 | |
| Record name | 2-[3-(Triethoxysilyl)propyl]hydrazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Triethoxysilyl)propyl]hydrazine-1-carboxamide | |
CAS RN |
106868-88-6 | |
| Record name | 2-[3-(Triethoxysilyl)propyl]hydrazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Imidazo[1,2-a]pyridin-8-ol hydrochloride](/img/structure/B18017.png)
![5-nitro-2-(4-(5-nitro-1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B18020.png)

![((3aR,4R,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B18028.png)







![ethyl 2-[(1E,3E,5E)-7-ethoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate](/img/structure/B18051.png)
![3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18053.png)